(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917969
InChI: InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+
SMILES:
Molecular Formula: C12H10BrNO
Molecular Weight: 264.12 g/mol

(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC15917969

Molecular Formula: C12H10BrNO

Molecular Weight: 264.12 g/mol

* For research use only. Not for human or veterinary use.

(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one -

Specification

Molecular Formula C12H10BrNO
Molecular Weight 264.12 g/mol
IUPAC Name (E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
Standard InChI InChI=1S/C12H10BrNO/c1-8(15)2-3-9-7-14-12-6-10(13)4-5-11(9)12/h2-7,14H,1H3/b3-2+
Standard InChI Key KXKUHWWKYWQTBG-NSCUHMNNSA-N
Isomeric SMILES CC(=O)/C=C/C1=CNC2=C1C=CC(=C2)Br
Canonical SMILES CC(=O)C=CC1=CNC2=C1C=CC(=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an indole core substituted at position 6 with a bromine atom and at position 3 with a conjugated enone system (Figure 1). The (E)-configuration of the α,β-unsaturated ketone moiety is critical for its electronic properties, as demonstrated by the planar arrangement observed in analogous structures .

Table 1: Key physicochemical properties

PropertyValueSource
Molecular formulaC₁₂H₁₀BrNO
Molar mass272.12 g/mol
IUPAC name(E)-4-(6-bromo-1H-indol-3-yl)but-3-en-2-one
Canonical SMILESBrC1=CC2=C(C=C1)NC=C2C=CC(=O)C

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) data from related bromoindoles show characteristic patterns:

  • ¹H NMR: Aromatic protons appear as doublets between δ 7.60–7.02 ppm, while the conjugated enone system shows vinyl protons as doublets near δ 6.8–7.1 ppm (J = 15–16 Hz) .

  • ¹³C NMR: The ketone carbonyl resonates at δ 195–200 ppm, with conjugated carbons at δ 120–140 ppm .

Synthetic Methodologies

Bromination Strategies

The 6-bromo substitution is typically introduced via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C . For example, 4-chloro-2-aminobenzoic acid undergoes regioselective bromination to yield 5-bromo-4-chloro-2-aminobenzoic acid with 84% efficiency .

Enone Formation

The α,β-unsaturated ketone moiety is constructed through Claisen-Schmidt condensation between 6-bromoindole-3-carbaldehyde and acetone under acidic conditions (Scheme 1) . Catalysts like indium(III) chloride (InCl₃) improve yields to 33–47% by facilitating tandem cyclization and elimination steps .

Table 2: Comparative synthesis routes

MethodYield (%)ConditionsReference
InCl₃-catalyzed condensation33Reflux, 2 h
Nucleophilic substitution47Octanoyl chloride, 0°C

Structural and Electronic Analysis

X-ray Crystallography

While crystal data for the title compound remains unpublished, analogous structures show:

  • Dihedral angles of 8.2° between indole and enone planes

  • C-Br bond lengths of 1.89–1.91 Å

  • Intramolecular hydrogen bonds (N-H···O=C) stabilizing the (E)-configuration

Computational Modeling

Density functional theory (DFT) calculations on similar systems predict:

  • HOMO-LUMO gap of 4.2–4.5 eV, indicating redox activity

  • Electrophilic reactivity at C-2 and C-7 positions of the indole ring

Challenges and Future Directions

Current limitations include:

  • Moderate synthetic yields (33–47%) requiring optimization

  • Limited in vivo pharmacokinetic data

  • Uncharacterized metabolic pathways

Future research should prioritize:

  • Development of asymmetric synthesis routes

  • Structure-activity relationship (SAR) studies

  • Targeted drug delivery systems using nanoparticle carriers

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